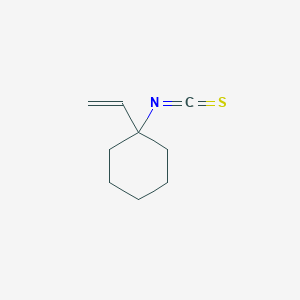

1-Ethenyl-1-isothiocyanatocyclohexane

Description

Structural Features and Functional Group Analysis

The chemical identity and reactivity of 1-Ethenyl-1-isothiocyanatocyclohexane are defined by the interplay of its three principal components.

The foundational structure of this compound is the cyclohexane (B81311) ring, a six-membered ring of carbon atoms. Unlike aromatic rings, the cyclohexane ring is non-planar and adopts a number of conformations to minimize steric and angle strain. The most stable of these is the "chair" conformation, in which the carbon-hydrogen bonds are arranged in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. wikipedia.orgweebly.com For a substituted cyclohexane, the molecule can undergo a "ring flip" between two chair conformations, which rapidly interconvert at room temperature. youtube.com In monosubstituted cyclohexanes, the conformation where the substituent is in the equatorial position is generally more stable due to reduced steric hindrance. wikipedia.org

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair | 0 | Most stable, staggered C-H bonds weebly.com |

| Twist-Boat | 5.5 | Intermediate |

| Boat | 6.9 | Higher energy due to flagpole interactions wikipedia.org |

| Half-Chair | 10.8 | Transition state between chair and twist-boat wikipedia.org |

The ethenyl group, commonly known as a vinyl group, is a functional group with the formula -CH=CH₂. wikipedia.org This group consists of two sp²-hybridized carbon atoms, which imparts planarity and specific reactivity to this part of the molecule. The double bond of the vinyl group is a region of high electron density, making it susceptible to electrophilic attack. It can undergo a variety of addition reactions and can also participate in polymerization processes. wikipedia.org When attached to a benzene ring, a vinyl group acts as an activating group towards electrophilic substitution due to resonance. quora.com

The isothiocyanate group (-N=C=S) is a highly reactive functional group. The central carbon atom is electrophilic and readily attacked by nucleophiles. foodandnutritionjournal.org Isothiocyanates react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. noaa.govresearchgate.net This reactivity makes isothiocyanates valuable intermediates in organic synthesis. rsc.org The general structure of an isothiocyanate is R−N=C=S. wikipedia.org

Academic Significance and Research Scope

The academic significance of this compound lies in its potential as a building block for the synthesis of more complex molecules and as a subject for studying the interplay of its distinct functional groups. The presence of both a nucleophilic vinyl group and an electrophilic isothiocyanate group on the same molecule opens up possibilities for intramolecular reactions and the synthesis of novel heterocyclic compounds.

Structure

3D Structure

Properties

CAS No. |

919474-65-0 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

1-ethenyl-1-isothiocyanatocyclohexane |

InChI |

InChI=1S/C9H13NS/c1-2-9(10-8-11)6-4-3-5-7-9/h2H,1,3-7H2 |

InChI Key |

YDLQUPCVAKZXSO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCCCC1)N=C=S |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1 Ethenyl 1 Isothiocyanatocyclohexane and Analogues

Precursor Compounds and Starting Materials

The successful synthesis of the target compound is fundamentally dependent on the availability and reactivity of suitable precursor molecules. The key starting material is the corresponding primary amine, which is then converted into a reactive intermediate.

The most common and versatile pathway to isothiocyanates begins with a primary amine. chemrxiv.orgnih.gov This amine serves as the foundational block, providing the nitrogen atom for the isothiocyanate functional group. For the synthesis of 1-Ethenyl-1-isothiocyanatocyclohexane, the logical precursor is 1-ethenyl-1-aminocyclohexane.

A crucial intermediate derived from the primary amine is the dithiocarbamate (B8719985) salt. This intermediate is typically formed by the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) or potassium carbonate. chemrxiv.orgnih.gov This reaction is a pivotal step in many synthetic protocols. epo.org The resulting dithiocarbamate salt can either be isolated before further reaction or generated in situ and immediately converted to the final isothiocyanate product. nih.gov

The primary precursor, 1-ethenyl-1-aminocyclohexane, is a tertiary amine featuring a vinyl group on the same carbon as the amino group. The synthesis of such sterically hindered amines can be a challenge. However, general synthetic strategies for producing functionalized cyclohexane (B81311) rings are well-documented. These routes often begin with readily available materials like cyclohexanone (B45756) or its derivatives. While specific literature on the synthesis of 1-ethenyl-1-aminocyclohexane is sparse, its synthesis could be approached through established organometallic additions to a cyclohexanone derivative followed by functional group interconversion to install the amine. The synthesis of a related precursor, 1-ethynyl-1-aminocyclohexane, has been reported, suggesting that synthetic routes to such tertiary cyclohexylamines are feasible. researchgate.net

Classical Synthetic Approaches

Three primary methods have been historically employed for the synthesis of isothiocyanates from primary amines. These include direct conversion using thiophosgene (B130339) or its analogues, the desulfurization of dithiocarbamate salts, and the fragmentation of heterocyclic precursors.

The direct reaction of a primary amine with thiophosgene (CSCl₂) is a classic and effective method for preparing isothiocyanates. nih.govresearchgate.net However, the high toxicity of thiophosgene has led to the development of safer, solid, or less volatile thiocarbonyl transfer reagents. nih.govmdpi.com These alternative reagents, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thionocarbonate, can also convert primary amines to isothiocyanates, often under milder conditions. nih.govrsc.org A significant drawback of these methods can be the formation of stable thiourea (B124793) byproducts, particularly with less reactive amines. rsc.org

The most widely used method for isothiocyanate synthesis is the decomposition of dithiocarbamate salts. epo.orgrsc.org This two-step, one-pot procedure involves the initial formation of the dithiocarbamate from an amine and CS₂, followed by the addition of a desulfurizing agent to induce elimination and form the R-N=C=S bond. nih.govmdpi.com This approach is highly versatile, with a broad range of desulfurizing agents available to suit different substrates and reaction conditions. mdpi.com The use of modern, user-friendly reagents like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) offers advantages such as high yields, compatibility with various functional groups, and simple work-up procedures due to water-soluble byproducts. organic-chemistry.org Microwave-assisted reactions have also been shown to improve efficiency and reaction times for this transformation. mdpi.comorganic-chemistry.org

A variety of reagents have been successfully employed for the desulfurization step, each with its own set of advantages regarding reaction conditions, cost, and environmental impact.

Table 1: Comparison of Selected Desulfurization Reagents for Isothiocyanate Synthesis

| Desulfurizing Reagent | Typical Conditions & Base | Advantages & Scope |

|---|---|---|

| Tosyl Chloride (TsCl) | CS₂/Et₃N, then TsCl; Room Temp. | Facile, general protocol for alkyl and aryl amines. organic-chemistry.org |

| Iodine (I₂) | NaHCO₃ in H₂O/EtOAc biphasic medium. | Mild, environmentally friendly, easy workup. chemrxiv.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalytic DMAP or DABCO. | Byproducts are volatile, allowing for simple evaporative workup. chemrxiv.org |

| Sodium Persulfate (Na₂S₂O₈) | Can be performed as a one-pot reaction in water. | Stable, inexpensive, green; suitable for chiral isothiocyanates. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Aqueous or protic solvents. | Green reagent, effective for non-chiral isothiocyanates. chemrxiv.orgnih.gov |

| Propane Phosphonic Acid Anhydride (T3P®) | One-pot with CS₂/Et₃N; Microwave option. | Green, safe reagent; water-soluble byproducts simplify purification. organic-chemistry.org |

| DMT/NMM/TsO⁻ | One-pot with CS₂/Et₃N; Microwave option. | High yields (25-97%) for diverse substrates including amino acid esters. mdpi.comresearchgate.net |

| Cyanuric Chloride (TCT) | Aqueous conditions with K₂CO₃. | Facile, one-pot process suitable for large-scale synthesis. nih.gov |

A less common but mechanistically interesting route to isothiocyanates involves the fragmentation of 1,4,2-oxathiazole heterocycles. researchgate.net These compounds are known to decompose under thermal conditions to afford an isothiocyanate and a carbonyl-containing molecule. researchgate.net The ease of this fragmentation is highly dependent on the substituents on the heterocyclic ring. researchgate.netliverpool.ac.uk

This method offers a reagentless approach to isothiocyanate synthesis, relying on heat to drive the reaction. researchgate.net However, the reaction pathway can be sensitive to the conditions. For instance, under basic conditions, 5H-1,4,2-oxathiazoles have been shown to fragment via an alternative pathway to produce nitriles and thioacid salts, completely avoiding the formation of the isothiocyanate. researchgate.net Therefore, careful control of the reaction conditions is necessary to ensure the desired outcome. For the synthesis of this compound, this would require the initial synthesis of a suitably substituted 1,4,2-oxathiazole precursor.

Modern and Environmentally Benign Synthesis Strategies

Recent advancements in organic synthesis have led to the development of cleaner and more efficient routes to isothiocyanates. These methods often involve catalysis, one-pot procedures, and the use of solid supports to minimize waste and simplify purification.

Catalysis offers a powerful tool for the formation of isothiocyanates under mild conditions, often with improved yields and selectivity. These methods represent a significant step forward from stoichiometric and often hazardous traditional reagents.

Visible-light photocatalysis has emerged as a green and mild method for synthesizing both aliphatic and aromatic isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org This approach avoids hazardous reagents and harsh conditions, utilizing a photocatalyst like Rose Bengal and green LED light. organic-chemistry.org Mechanistic studies suggest a pathway that involves the formation of a dithiocarbamate, followed by a single-electron transfer, which is facilitated by the photoredox cycle. organic-chemistry.org Another innovative catalytic approach involves the sulfurization of isocyanides with elemental sulfur, which can be catalyzed by amine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov This method is notable for its sustainability, utilizing benign solvents and achieving high atom economy with E-factors as low as 0.989. nih.gov

Transition metal catalysis has also been successfully employed. For instance, a copper-catalyzed isothiocyanation using the Langlois reagent (CF₃SO₂Na) provides a route to various isothiocyanates, including those with significant steric hindrance. rsc.org

| Catalyst/System | Starting Materials | Product Type | Key Features |

| Rose Bengal / Visible Light | Primary Amine, CS₂ | Aliphatic & Aromatic Isothiocyanates | Metal-free; mild conditions; environmentally friendly. organic-chemistry.org |

| DBU (catalytic) | Isocyanide, Elemental Sulfur | Aliphatic & Aromatic Isothiocyanates | Sustainable; benign solvents (Cyrene™, GBL); low E-factor. nih.gov |

| Copper Catalyst | Primary Amine, Langlois Reagent | Alkyl & Aryl Isothiocyanates | Tolerates sterically hindered substrates. rsc.org |

| Molybdenum Complex | Isocyanide, Elemental Sulfur | Aromatic Isothiocyanates | Acts as an active sulfur-transferring agent. mdpi.com |

Biphasic systems, particularly those employing phase-transfer catalysis (PTC), offer another environmentally benign strategy by facilitating reactions between reagents in two immiscible phases. researchgate.net This technique has been successfully used to prepare acyl isothiocyanates from acyl chlorides and an aqueous solution of potassium thiocyanate (B1210189), using a catalyst like tetrabutylammonium (B224687) bromide to shuttle the thiocyanate anion into the organic phase. tandfonline.com Such systems avoid the need for anhydrous conditions and can significantly accelerate reaction rates. tandfonline.comtandfonline.com The use of a biphasic mixture of water and an organic solvent like dichloromethane (B109758) has been shown to be effective in the one-pot synthesis of isothiocyanates from amines, CS₂, and a desulfurylating agent. nih.gov

| Protocol | Starting Materials | Reagents | System Type | Key Advantages |

| Aqueous One-Pot | Primary Amine, CS₂ | K₂CO₃, Cyanuric Chloride | Biphasic (H₂O/CH₂Cl₂) | Environmentally friendly; suitable for scale-up. nih.govbeilstein-journals.orgnih.gov |

| Na₂S₂O₈-mediated | Primary Amine, CS₂ | Na₂S₂O₈, Base | Aqueous One-Pot | Broad substrate scope; tolerates many functional groups. rsc.org |

| Phenyl Chlorothionoformate | Primary Amine | PhOC(S)Cl, NaOH | One-Pot or Two-Step | Versatile for electron-rich and electron-deficient amines. organic-chemistry.orgorganic-chemistry.org |

| Phase-Transfer Catalysis | Acyl Chloride, KSCN | Tetrabutylammonium Bromide | Biphasic (Benzene/H₂O) | Avoids anhydrous conditions; rapid reaction. tandfonline.com |

Solid-phase organic synthesis provides significant advantages in terms of purification, as excess reagents and byproducts can be easily removed by filtration, eliminating the need for complex chromatographic separations. This approach has been applied to the synthesis of isothiocyanates and their derivatives.

One strategy involves the use of a trityl isothiocyanate resin, prepared from commercially available trityl chloride resin. acs.org This functionalized polymer can react with various amines to form supported thioureas, which can then be further functionalized or cleaved to release the target molecules. For example, supported thioureas can be converted into 2-aminothiazole-5-carboxylates upon reaction with methyl 2-chloroacetoacetate, which directly releases the product into solution. acs.org Another approach utilizes polymer-supported thiocyanate ions to convert alkyl halides into the corresponding isothiocyanates, demonstrating the utility of ion-exchange resins in facilitating these transformations under mild conditions. globalauthorid.com The design of polymer-supported reagents for specific transformations, such as the conversion of isothiocyanates to isocyanides, further highlights the versatility of this methodology in multi-step syntheses. nih.gov

| Polymer Support | Functionality | Application | Key Features |

| Trityl Chloride Resin | Converted to Trityl Isothiocyanate | Synthesis of supported thioureas and subsequent heterocycles. acs.org | Simplifies purification; allows for library synthesis. acs.org |

| Ion-Exchange Resin | Supported Thiocyanate (SCN⁻) | Conversion of alkyl halides to thiocyanates and isothiocyanates. globalauthorid.com | Mild conditions; easy separation of product from reagent. globalauthorid.com |

| Oxazaphospholidine Resin | Supported Reagent | Conversion of isothiocyanates to isocyanides for Ugi reactions. nih.gov | Enables clean, microwave-assisted transformations. nih.gov |

Stereoselective Synthesis Considerations

The synthesis of chiral molecules containing an isothiocyanate group is of significant interest, particularly for applications in medicinal chemistry and as organocatalysts. mdpi.com For a molecule like this compound, the quaternary carbon atom is a potential stereocenter, making stereoselective synthesis a crucial consideration.

A primary strategy for obtaining chiral isothiocyanates is to start with an optically active primary amine. Many synthetic methods, including those employing desulfurization agents like sodium persulfate or DMT/NMM/TsO⁻, have been shown to proceed without racemization, thus preserving the stereochemical integrity of the starting material. rsc.orgnih.govnih.gov This allows for the straightforward preparation of chiral isothiocyanates from readily available chiral amines. nih.govnih.gov

For cases where the stereocenter is created during the reaction, catalytic asymmetric synthesis is required. While direct asymmetric synthesis of the isothiocyanate group onto a prochiral center is less common, organocatalysis has been effectively used in reactions involving α-isothiocyanato compounds. For example, organocatalytic asymmetric 1,2-addition reactions of α-isothiocyanato phosphonates have been developed to construct chiral β-hydroxy-α-amino phosphonic acid derivatives with excellent enantioselectivity (up to >99% ee). nih.gov Furthermore, chiral thioureas, which are often synthesized from chiral isothiocyanates, have themselves become powerful organocatalysts for a wide range of stereoselective transformations. mdpi.com The development of methods for the stereoselective synthesis of vinyl thiocyanates and isothiocyanates, such as through the difunctionalization of allenes or the regio- and stereoselective thiocyanation of alkynes, provides pathways to chiral precursors or analogues. chemrxiv.orgnih.gov

| Approach | Substrate/Reactant | Catalyst/Reagent | Stereochemical Outcome |

| Stereoretentive Synthesis | (R)- or (S)-1-Phenylethylamine | DMT/NMM/TsO⁻ | Formation of (R)- or (S)-1-isothiocyanatoethylbenzene without racemization (>99:1 er). nih.gov |

| Stereoretentive Synthesis | Chiral Primary Amines | Na₂S₂O₈ | Preparation of chiral isothiocyanates with retention of configuration. rsc.orgnih.gov |

| Asymmetric Catalysis | α-Isothiocyanato Phosphonate | Chiral Organocatalyst | Construction of new stereocenters with high enantiomeric excess (>99% ee). nih.gov |

| Stereoselective Addition | 1-Arylallenes | TMSNCS/Selectfluor | Forms isothiocyanate- and thiocyanate-substituted allyl cations for further reaction. chemrxiv.org |

Iii. Chemical Reactivity and Reaction Mechanisms of 1 Ethenyl 1 Isothiocyanatocyclohexane

Reactivity at the Isothiocyanate Center

The isothiocyanate group is a heterocumulene, characterized by the linear -N=C=S arrangement. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack.

Nucleophilic addition is the most characteristic reaction of isothiocyanates. wikipedia.org A wide variety of nucleophiles can attack the central carbon, leading to the formation of a diverse range of derivatives. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting intermediate, typically on the nitrogen or sulfur atom.

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of substituted thioureas. nih.govchemrxiv.org This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate carbon. The resulting zwitterionic intermediate is then protonated to yield the stable thiourea (B124793). 1-Ethenyl-1-isothiocyanatocyclohexane is expected to react readily with various amines to produce N-(1-ethenylcyclohexyl)-N'-substituted thioureas.

Similarly, isothiocyanates can serve as precursors for thioamides. nih.gov For instance, reaction with a carbanion or other carbon nucleophile, followed by workup, can lead to the formation of a thioamide structure.

| Nucleophile (R¹R²NH) | Product | Product Class |

| Ammonia (NH₃) | N-(1-Ethenylcyclohexyl)thiourea | Thiourea |

| Primary Amine (R¹NH₂) | N-(1-Ethenylcyclohexyl)-N'-R¹-thiourea | Disubstituted Thiourea |

| Secondary Amine (R¹R²NH) | N-(1-Ethenylcyclohexyl)-N',N'-R¹R²-thiourea | Trisubstituted Thiourea |

| Hydrazine (H₂NNH₂) | 4-(1-Ethenylcyclohexyl)thiosemicarbazide | Thiosemicarbazide |

Alcohols (hydroxyl nucleophiles) and thiols (thiol nucleophiles) can also add across the C=S bond of the isothiocyanate group. The reaction with alcohols or phenols yields thiocarbamates (also known as O-alkyl/aryl thiocarbamates). The reaction with thiols produces dithiocarbamates. These reactions are typically base-catalyzed to increase the nucleophilicity of the hydroxyl or thiol group. The mechanism is analogous to the formation of thioureas, involving the attack of the oxygen or sulfur atom on the electrophilic carbon of the isothiocyanate.

| Nucleophile | Reagent | Product | Product Class |

| Alcohol | R-OH | O-Alkyl N-(1-ethenylcyclohexyl)carbamothioate | Thiocarbamate |

| Thiol | R-SH | S-Alkyl N-(1-ethenylcyclohexyl)carbamodithioate | Dithiocarbamate (B8719985) |

While this compound itself lacks the functionality for a direct intramolecular cyclization, it can react with bifunctional nucleophiles to create intermediates that subsequently cyclize. A prominent example is the formation of thiazolidine (B150603) derivatives. wikipedia.org Reaction with a 2-aminoalkanol or a 2-aminoalkanethiol can lead to cyclized products. For instance, reaction with 2-aminoethanethiol would initially form a thiourea derivative. This intermediate possesses both a nucleophilic secondary amine and a vinyl group, setting the stage for a potential subsequent intramolecular addition (e.g., aza-Michael addition) to form a substituted thiazolidine ring, although this second step may require specific conditions. The formation of thiazolidinones is a known synthetic application involving isothiocyanates. researchgate.net

Both the isothiocyanate and the vinyl groups of this compound can participate in cycloaddition reactions. These pericyclic reactions are valuable for constructing cyclic and heterocyclic systems. mdpi.com

Reactivity of the Isothiocyanate Group: The -N=C=S moiety can act as a 2π component in various cycloadditions. It can undergo [2+2] cycloadditions with electron-rich alkenes or ketenes. More commonly, it participates in [3+2] dipolar cycloadditions. researchgate.netnih.gov For example, it can react with azomethine ylides to form five-membered heterocyclic rings. nih.gov It can also be involved in [4+2] cycloadditions, although this is less common than for other heterodienes. nih.gov

Reactivity of the Vinyl Group: The ethenyl group is a classical 2π component (a dienophile) for the Diels-Alder, or [4+2], cycloaddition reaction. stackexchange.com While simple alkenes are often poor dienophiles, the reaction can be facilitated by coupling with electron-rich dienes. The reactivity and selectivity of vinyl groups in Diels-Alder reactions can be significantly enhanced by the use of Lewis acid catalysts, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This allows for reactions with unactivated dienes to proceed under milder conditions. rsc.orgacs.org

| Functional Group | Reaction Type | Reacts With | Product Type |

| Isothiocyanate (-N=C=S) | [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azomethine ylides) | 5-membered Heterocycles |

| Isothiocyanate (-N=C=S) | [2+2] Cycloaddition | Ketenes, Electron-rich alkenes | 4-membered Heterocycles |

| Vinyl (-CH=CH₂) | [4+2] Diels-Alder | Conjugated Dienes (e.g., Butadiene) | Substituted Cyclohexenes |

Homologation reactions are processes that extend a carbon chain by a specific repeating unit, most commonly a methylene (B1212753) (-CH₂) group. wikipedia.org While classic homologation methods like the Arndt-Eistert synthesis are applied to carboxylic acids, their direct application to the isothiocyanate functional group is not a standard transformation.

The term can be extended to include the addition of other single-carbon units, such as carbenes. The reaction of this compound with carbenes like difluorocarbene (:CF₂) represents a potential, though not widely documented, pathway. Difluorocarbene is an electrophilic species that could potentially react at several sites. Possible reactions include:

Attack at the nucleophilic sulfur atom.

[2+1] cycloaddition across the C=S or C=N double bond of the isothiocyanate to form a three-membered ring.

[2+1] cycloaddition across the C=C double bond of the vinyl group to form a difluorocyclopropane ring.

The chemoselectivity of such a reaction would depend heavily on the reaction conditions and the relative reactivity of the functional groups. Studies on the synthesis of isothiocyanates have noted that difluorocarbene can react selectively with sulfur in the presence of double and triple bonds, suggesting that initial interaction at the sulfur atom is a plausible pathway. mdpi.com

Based on a comprehensive search of scientific literature and chemical databases, there is no available information on the specific chemical compound "this compound." Consequently, it is not possible to provide a detailed, scientifically accurate article on its chemical reactivity and reaction mechanisms as requested in the provided outline.

Without experimental data or theoretical studies on "this compound," any discussion regarding its specific reaction mechanisms, stereochemical control, polymerization behavior, or cross-linking potential would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Radical Polymerization Studies

Synergistic and Orthogonal Reactivity of Functional Groups

The presence of both a nucleophilic and electrophilic center in the isothiocyanate group, alongside the electron-rich π-system of the ethenyl group, suggests a rich and complex reactive landscape for this compound. The proximity of these two functional groups, being attached to the same quaternary carbon, allows for potential synergistic, orthogonal, and intramolecular reactivity.

In reactions with various reagents, the chemoselectivity would be dictated by the nature of the reactant and the reaction conditions. The ethenyl group and the isothiocyanate group can react independently (orthogonally) or one can influence the reactivity of the other (synergistically).

The isothiocyanate group is susceptible to nucleophilic attack at the central carbon atom, while the ethenyl group is prone to electrophilic addition. This difference in reactivity allows for a degree of orthogonal control. For instance, a nucleophile would be expected to react preferentially with the isothiocyanate group, leaving the ethenyl group intact, whereas an electrophile would target the double bond.

However, in cases where a reagent can react with both functional groups, the outcome would depend on the relative reaction rates. For example, in a reaction with a reagent that can act as both a nucleophile and an electrophile, or in the presence of multiple reagents, a mixture of products could be expected.

Table 1: Predicted Chemoselective Reactions of this compound

| Reagent Type | Target Functional Group | Expected Reaction Type | Potential Product Class |

| Nucleophiles (e.g., amines, alcohols, thiols) | Isothiocyanate | Nucleophilic Addition | Thioureas, Thionocarbamates, Dithiocarbamates |

| Electrophiles (e.g., halogens, strong acids) | Ethenyl | Electrophilic Addition | Dihaloalkanes, Halohydrins |

| Radical Initiators | Ethenyl | Radical Addition | Functionalized Alkylcyclohexanes |

| Organometallic Reagents (e.g., Grignard, organolithium) | Isothiocyanate | Nucleophilic Addition | Thioamides (after hydrolysis) |

| Peracids (e.g., m-CPBA) | Ethenyl | Epoxidation | Epoxides |

The table above illustrates the expected orthogonal reactivity based on the general chemical properties of the functional groups.

The geminal arrangement of the ethenyl and isothiocyanate groups on the cyclohexane (B81311) ring could facilitate intramolecular interactions and reactions, particularly under thermal or photochemical conditions, or in the presence of a suitable catalyst.

One plausible intramolecular transformation is a [2+2] cycloaddition between the C=C bond of the ethenyl group and the C=N bond of the isothiocyanate group. This would lead to the formation of a strained, four-membered heterocyclic ring system. Such reactions are often photochemically allowed. libretexts.orgyoutube.com

Another possibility is an intramolecular ene reaction, where the ethenyl group acts as the "ene" and the isothiocyanate as the "enophile". This would involve the abstraction of an allylic proton and the formation of a new carbon-carbon bond, leading to a bicyclic system.

Furthermore, upon activation, the sulfur atom of the isothiocyanate group could potentially interact with the π-system of the ethenyl group. While direct intramolecular thiol-ene type reactions are not immediately apparent without a free thiol group, related intramolecular cyclizations involving sulfur and an alkene have been documented in other systems. mdpi.com

Table 2: Potential Intramolecular Reactions of this compound

| Reaction Type | Conditions | Potential Product |

| [2+2] Cycloaddition | Photochemical | Bicyclic Thiazetidine Derivative |

| Ene Reaction | Thermal | Bicyclic Piperidine Derivative |

| Radical Cyclization | Radical Initiator | Spirocyclic Thiolactam |

It is important to reiterate that the reactions and selectivities outlined in this article are predictive and based on the known chemistry of the constituent functional groups. Experimental validation would be necessary to confirm these hypotheses for the specific molecule of this compound.

Iv. Advanced Spectroscopic and Analytical Characterization of 1 Ethenyl 1 Isothiocyanatocyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

The proton NMR (¹H NMR) spectrum of 1-Ethenyl-1-isothiocyanatocyclohexane is anticipated to display characteristic signals corresponding to the ethenyl and cyclohexane (B81311) protons.

The ethenyl group protons (-CH=CH₂) would present a distinctive set of signals in the downfield region of the spectrum. The single proton on the carbon attached to the cyclohexane ring (-CH=) is expected to appear as a doublet of doublets around δ 5.8-6.1 ppm. This splitting pattern arises from its coupling to the two terminal vinyl protons (=CH₂). These two geminal protons are chemically non-equivalent and are expected to resonate as separate multiplets in the range of δ 5.0-5.3 ppm.

The ten protons of the cyclohexane ring are expected to produce a series of complex and likely overlapping multiplets in the upfield region, typically between δ 1.2 and 2.1 ppm. The protons on the carbons adjacent to the substituted quaternary carbon (C2 and C6) would likely be found at the lower field end of this range due to the electron-withdrawing effects of the isothiocyanate and ethenyl groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH=CH₂ (1H) | 5.8 - 6.1 | dd |

| -CH=CH ₂ (2H) | 5.0 - 5.3 | m |

| Cyclohexane -CH₂- (10H) | 1.2 - 2.1 | m |

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule.

The most characteristic signal is that of the isothiocyanate carbon (-N=C=S), which is expected to appear in the downfield region, typically between δ 130 and 145 ppm. This signal can sometimes be broadened due to the quadrupolar relaxation of the adjacent nitrogen atom. glaserchemgroup.comnih.gov

The ethenyl group carbons would also be found in the downfield region. The internal carbon (-C H=CH₂) is predicted to resonate around δ 135-140 ppm, while the terminal carbon (-CH=C H₂) is expected at a more upfield position, around δ 114-118 ppm.

The cyclohexane carbons would appear in the upfield region. The quaternary carbon (C1), being attached to two electronegative groups, is expected to have a chemical shift in the range of δ 65-75 ppm. The remaining five methylene (B1212753) carbons of the cyclohexane ring would produce signals between δ 20 and 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N=C =S | 130 - 145 |

| -C H=CH₂ | 135 - 140 |

| -CH=C H₂ | 114 - 118 |

| C 1 (quaternary) | 65 - 75 |

| Cyclohexane -CH₂- | 20 - 40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule.

The isothiocyanate group exhibits a strong and sharp absorption band corresponding to its asymmetric stretching vibration. This is one of the most diagnostic peaks in the IR spectrum and is expected to be prominently displayed in the 2050-2150 cm⁻¹ region. The intensity and sharp nature of this band make it a clear indicator of the N=C=S functionality.

The ethenyl group will present several characteristic vibrational modes. The C-H stretching of the sp² hybridized carbons will appear as medium intensity bands above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ range. The C=C double bond stretch is expected to give a medium to weak absorption around 1640-1650 cm⁻¹. Strong bands corresponding to the out-of-plane C-H bending (wagging) of the vinyl group are anticipated in the 910-995 cm⁻¹ region.

The cyclohexane moiety will be characterized by strong C-H stretching bands from the sp³ hybridized carbons in the 2850-2960 cm⁻¹ region. Additionally, a characteristic -CH₂- scissoring (bending) vibration is expected to produce a medium intensity band around 1445-1465 cm⁻¹.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N=C=S Asymmetric Stretch | 2050 - 2150 | Strong, Sharp |

| =C-H Stretch (Ethenyl) | 3010 - 3090 | Medium |

| C-H Stretch (Cyclohexane) | 2850 - 2960 | Strong |

| C=C Stretch (Ethenyl) | 1640 - 1650 | Medium-Weak |

| -CH₂- Bend (Cyclohexane) | 1445 - 1465 | Medium |

| =C-H Bend (Ethenyl) | 910 - 995 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a presumed molecular formula of C₉H₁₃NS, HRMS would be critical for confirmation. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

The expected exact mass of the molecular ion [M]⁺ of this compound can be calculated from the masses of its constituent isotopes. This experimentally determined mass would then be compared to the theoretical mass to confirm the molecular formula.

Table 1: Theoretical Isotopic Masses for High-Resolution Mass Spectrometry of this compound (C₉H₁₃NS)

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ³²S | 31.972071 |

| Calculated Exact Mass | 167.076845 |

Note: This table presents the theoretical exact mass. Experimental verification via HRMS for this compound is not available in the reviewed literature.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, the fragmentation pattern would be expected to arise from cleavages at the bonds of the cyclohexane ring, the ethenyl group, and the isothiocyanate moiety.

Key expected fragmentation pathways would include:

Loss of the ethenyl group (C₂H₃•), leading to a fragment at m/z [M-27]⁺.

Loss of the isothiocyanate group (•NCS), resulting in a fragment at m/z [M-58]⁺.

Cleavage of the cyclohexane ring, which can produce a variety of characteristic fragment ions.

Analysis of the relative abundances of these fragments would provide strong evidence for the proposed structure. While experimental data for the target molecule is unavailable, data for a related compound, Cyclohexane, isothiocyanato-, shows a base peak at m/z 55, corresponding to the C₄H₇⁺ fragment, and significant peaks at m/z 83 (cyclohexyl cation) and m/z 141 (molecular ion). The presence of the ethenyl group in this compound would be expected to introduce additional fragmentation pathways.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Notes |

|---|---|---|

| 167 | [C₉H₁₃NS]⁺ | Molecular Ion |

| 140 | [C₇H₁₀NS]⁺ | Loss of ethenyl group (-C₂H₃) |

| 109 | [C₈H₁₃]⁺ | Loss of isothiocyanate group (-NCS) |

Other Advanced Spectroscopic Techniques

In addition to mass spectrometry, other spectroscopic methods are crucial for a full characterization of this compound.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structures of a compound. It is complementary to infrared (IR) spectroscopy. For this compound, Raman spectroscopy would be particularly useful for identifying the characteristic vibrations of the isothiocyanate (-N=C=S) and ethenyl (-CH=CH₂) functional groups.

The key vibrational modes expected to be observed in the Raman spectrum include:

The asymmetric and symmetric stretching vibrations of the -N=C=S group, typically found in the region of 2050-2150 cm⁻¹.

The C=C stretching vibration of the ethenyl group, expected around 1640 cm⁻¹.

The C-S stretching vibration, which is often weak in IR but can be strong in Raman, typically appearing in the 600-800 cm⁻¹ region.

Vibrations associated with the cyclohexane ring.

Table 3: Expected Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Isothiocyanate (-NCS) | Asymmetric Stretch | ~2050-2150 |

| Ethenyl (-CH=CH₂) | C=C Stretch | ~1640 |

| Isothiocyanate (-NCS) | Symmetric Stretch | ~1000-1200 |

| Isothiocyanate (C-S) | C-S Stretch | ~600-800 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The isothiocyanate group has a characteristic absorption in the UV region due to n → π* and π → π* transitions. The presence of the ethenyl group, which is a chromophore, would also contribute to the UV-Vis spectrum. The conjugation between the ethenyl group and the isothiocyanate group, if any, would influence the position and intensity of the absorption maxima.

It would be anticipated that this compound would exhibit absorption maxima in the UV region, likely below 300 nm. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters to be determined experimentally.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| n → π* | ~240-260 | Not Available |

| π → π* | < 220 | Not Available |

V. Computational and Theoretical Investigations of 1 Ethenyl 1 Isothiocyanatocyclohexane

Electronic Structure Calculations and Quantum Chemical Modeling

Quantum chemical modeling is a fundamental approach used to predict the electronic distribution and energy of a molecule, which in turn determines its chemical and physical properties.

Density Functional Theory (DFT) for Molecular Geometry and EnergyDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost.nih.govmdpi.comFor 1-Ethenyl-1-isothiocyanatocyclohexane, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the lowest energy state on the potential energy surface. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles for the molecule.

These calculations would reveal the precise geometry of the ethenyl (-CH=CH₂) and isothiocyanate (-N=C=S) groups and their spatial relationship to the cyclohexane (B81311) ring. The total electronic energy and thermodynamic properties, such as enthalpy and Gibbs free energy, would also be obtained, providing a measure of the molecule's stability.

Hypothetical Optimized Geometry Parameters from DFT: This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | Data not available |

| N=C Bond Length (Å) | Data not available |

| C=S Bond Length (Å) | Data not available |

| C=C Bond Length (Ethenyl, Å) | Data not available |

| C-N=C Bond Angle (°) | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)A significant application of quantum chemical modeling is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. By calculating the response of the molecule's electronic structure to magnetic and electric fields, it is possible to simulate various types of spectra.

For this compound, DFT calculations could predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks for the N=C=S asymmetric stretch, the C=C stretch of the ethenyl group, and various C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These predictions are based on calculating the magnetic shielding around each nucleus and are invaluable for interpreting experimental NMR data.

Hypothetical Predicted Spectroscopic Data: This table is illustrative and represents the type of data that would be generated from these calculations.

| Spectrum Type | Key Feature | Predicted Value |

|---|---|---|

| IR | N=C=S Asymmetric Stretch (cm⁻¹) | Data not available |

| IR | C=C Stretch (cm⁻¹) | Data not available |

| ¹³C NMR | Isothiocyanate Carbon (ppm) | Data not available |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. researchgate.net

Conformational Analysis of the Cyclohexane Ring and Substituents

The cyclohexane ring is not planar but exists in several puckered conformations to relieve angle and torsional strain. libretexts.org The most stable and well-known of these is the chair conformation. maricopa.edulibretexts.org In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com

For this compound, the key conformational question is the preference of the ethenyl and isothiocyanate groups, which are attached to the same carbon atom (C1). A computational conformational analysis would involve:

Identifying all possible stable conformations, primarily the two chair conformations that interconvert via a process called ring flipping. libretexts.org

Calculating the relative energies of these conformers using methods like DFT.

Determining the lowest energy (most stable) conformation.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the more spacious equatorial position. maricopa.eduwikipedia.org In this compound, both substituents are attached to the same carbon. A computational analysis would determine the rotational orientation of these groups relative to the ring that minimizes steric interactions and maximizes stability. The analysis would also consider other, higher-energy conformations like the boat and twist-boat to provide a complete picture of the molecule's dynamic behavior. libretexts.orgyoutube.com

Relative Energies of Hypothetical Cyclohexane Conformers: This table is illustrative and shows the type of data generated from a conformational analysis. The chair conformation is the reference point (0.00 kJ/mol).

| Conformation | Relative Energy (kJ/mol) |

|---|---|

| Chair | Data not available |

| Twist-Boat | Data not available |

| Boat | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility, and the intricate interplay of intramolecular forces that govern their three-dimensional structures. For a molecule such as this compound, which possesses a flexible six-membered ring and two functionally distinct substituents on a single carbon atom, MD simulations can elucidate the complex dynamic landscape of the compound.

The dynamic behavior of this compound is primarily characterized by three key motions: the conformational changes of the cyclohexane ring, the rotational dynamics of the ethenyl (vinyl) group, and the flexibility of the isothiocyanato group. MD simulations allow for the exploration of these motions and the energetic barriers that separate different conformational states.

Cyclohexane Ring Puckering:

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. libretexts.org Through thermal energy, the ring can undergo a "ring flip" to an alternative chair conformation, passing through higher energy intermediate states such as the half-chair, twist-boat, and boat conformations. sapub.org For a substituted cyclohexane, the two chair conformations are often not energetically equivalent. msu.edu In the case of this compound, the geminal substitution pattern means that in any chair conformation, one substituent will be in an axial-like orientation and the other in an equatorial-like orientation relative to the local geometry of the quaternary carbon.

MD simulations can map the potential energy surface of the ring inversion process, providing information on the relative populations of different conformers and the free energy barriers between them. The puckering of the cyclohexane ring can be described by a set of puckering coordinates, which for a six-membered ring include a "crown" puckering amplitude (q3) for the chair form and a pseudorotational coordinate pair {q2, φ2} for the boat and twist-boat forms. smu.edu

Conformational Preferences of Substituents:

Rotational Dynamics of the Isothiocyanato Group:

Simulation Parameters and Force Fields:

To perform a molecular dynamics simulation of this compound, a suitable force field is required. A force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. researchgate.net Commonly used force fields for organic molecules include AMBER, CHARMM, and GROMOS. gromacs.orggromacs.org These force fields typically include terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic).

For a molecule like this compound, parameterization can be challenging due to the presence of the less common isothiocyanato group and the quaternary carbon with both sp² and sp hybridized neighbors. The Generalized Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are often used for drug-like molecules and can provide a starting point for the parameters. youtube.com However, for accurate simulations, it may be necessary to derive or validate some parameters using quantum mechanical calculations.

A typical MD simulation setup would involve placing the this compound molecule in a periodic box filled with a solvent, such as water or a non-polar solvent like cyclohexane, to mimic different chemical environments. The system would then be energy minimized and equilibrated at a specific temperature and pressure before a production run is performed to collect trajectory data for analysis.

Illustrative Simulation Data:

While specific simulation data for this compound is not available in the literature, the following table illustrates the type of data that could be obtained from an MD simulation. The data is hypothetical and based on the expected dynamic behavior of substituted cyclohexanes.

| Dynamic Property | Description | Hypothetical Value/Observation |

|---|---|---|

| Cyclohexane Ring Conformation | Population of chair vs. non-chair conformations | Chair: >98% Twist-Boat/Boat: <2% |

| Ring Inversion Frequency | Rate of interconversion between the two chair forms | 104 - 106 s-1 at 298 K |

| Vinyl Group Dihedral Angle (C-C-C=C) | Distribution of the dihedral angle defining the vinyl group's orientation | Bimodal distribution with peaks corresponding to syn and gauche conformers |

| Isothiocyanate Group Dihedral Angle (C-C-N=C) | Distribution of the dihedral angle for the isothiocyanate group | Broad distribution indicating significant rotational flexibility |

| Puckering Amplitude (q3) | Measure of the deviation from planarity for the chair conformation | ~0.5 - 0.6 Å |

Vi. Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

While isothiocyanates, in general, are recognized as versatile building blocks in organic synthesis, no specific studies were found detailing the use of 1-Ethenyl-1-isothiocyanatocyclohexane for the applications below.

Precursor for Nitrogen and Sulfur Heterocycles

The isothiocyanate group (-N=C=S) is a well-known functional group used for the synthesis of various nitrogen- and sulfur-containing heterocycles. Reactions typically involve the electrophilic carbon atom of the isothiocyanate reacting with nucleophiles. However, no literature detailing the specific reaction pathways or resulting heterocyclic systems from this compound could be identified.

Synthesis of Complex Organic Architectures

Information regarding the application of this compound as a starting material or intermediate in the synthesis of complex organic molecules is not available in the searched scientific literature.

Development of Functional Polymers and Copolymers

The presence of a vinyl (ethenyl) group suggests that this compound could potentially act as a monomer in polymerization reactions. The isothiocyanate group could then be used for post-polymerization modification. Despite this theoretical potential, no specific research on its use in creating functional polymers or copolymers was found.

Tailoring Polymer Properties through this compound Incorporation

There is no available data or research on how incorporating this specific monomer would tailor the properties (e.g., thermal, mechanical, optical) of polymers.

Advanced Polymerization Techniques

No studies describing the use of this compound in advanced polymerization techniques such as RAFT, ATRP, or ROMP were identified.

Ligand Design in Coordination Chemistry

The sulfur and nitrogen atoms in the isothiocyanate group have lone pairs of electrons and could potentially coordinate to metal centers, making the compound a candidate for ligand design. However, there is no available literature on the synthesis, characterization, or application of metal complexes involving this compound as a ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.